![molecular formula C30H32N6O6S4 B2974505 4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 476627-82-4](/img/structure/B2974505.png)
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound contains several functional groups including a benzamide, two thiazole rings, and two piperidinylsulfonyl groups. Compounds with these functional groups are often involved in a wide range of biological activities .
Molecular Structure Analysis
The compound’s structure includes two thiazole rings, which are five-membered rings containing one sulfur atom and one nitrogen atom. It also includes a benzamide group, which consists of a benzene ring attached to an amide group, and two piperidinylsulfonyl groups, which consist of a six-membered ring containing one nitrogen atom attached to a sulfonyl group .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound known as “N,N’-([4,4’-bithiazole]-2,2’-diyl)bis(4-(piperidin-1-ylsulfonyl)benzamide)” and its various other names, but unfortunately, there is limited information available on its specific applications. The search results mostly discuss piperidine derivatives in general and their potential in pharmaceuticals and drug discovery, particularly against cancer cells .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which are a key component of this compound, have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets to exert their effects . For instance, some piperidine derivatives have been found to have significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
It is known that piperidine derivatives can activate hypoxia-inducible factor 1 pathways . This activation can lead to the expression of downstream target genes and promote tumor cell apoptosis .
Result of Action
It is known that piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S4/c37-27(21-7-11-23(12-8-21)45(39,40)35-15-3-1-4-16-35)33-29-31-25(19-43-29)26-20-44-30(32-26)34-28(38)22-9-13-24(14-10-22)46(41,42)36-17-5-2-6-18-36/h7-14,19-20H,1-6,15-18H2,(H,31,33,37)(H,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOSIGSMKNCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
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